![molecular formula C21H14ClN3 B3028192 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine CAS No. 1689576-03-1](/img/structure/B3028192.png)
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine , also known by its chemical formula C~20~H~12~ClN~3~ , belongs to the class of 1,3,5-triazines. These compounds have been of interest due to their diverse applications, including herbicides, polymer photostabilizers, and pharmaceutical agents .
Synthesis Analysis
The synthesis of this compound involves specific protocols. One approach utilizes cyanuric chloride as a starting material. Sequential nucleophilic substitutions of the C-Cl bond by C-O, C-N, and C-S bonds lead to the formation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. The procedure yields 2-chloro-4,6-diamino-1,3,5-triazines .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine consists of a triazine ring with chlorine, biphenyl, and phenyl substituents. The biphenyl group contributes to its aromatic character, and the chlorine atom enhances its reactivity .
Scientific Research Applications
Medicinal Chemistry and Antitumor Properties
1,3,5-triazines have been explored for their biological activities. Notably:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are clinically used as antitumor agents for treating lung, breast, and ovarian cancers .
- Aromatase inhibitory activity has been observed for certain 1,3,5-triazines .
- General structure 5 shows antitumor activity in human cancer and murine leukemia cell lines .
- Compound 9 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
Siderophore-Mediated Drug Delivery
The 1,3,5-triazine 6 has potential use as a siderophore, which is a microbial iron shelter. This property could be harnessed for targeted drug delivery .
Gastric Lesion Protection
Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4) and protect against HCl.ethanol-induced gastric lesions .
Trypanosomiasis Treatment
The substrate 10 has shown good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Ester Synthesis and Coupling Reagents
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis and as an enantiodifferentiating coupling reagent .
Boron-Carriers for Neutron Capture Therapy
While not directly related to this specific compound, boronic acids and their esters (including 1,3,5-triazines) are considered for drug design and neutron capture therapy. However, their stability in water remains a challenge .
Mechanism of Action
Target of Action
It’s known to be involved in the protodeboronation of pinacol boronic esters .
Mode of Action
The compound is reported to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Biochemical Pathways
The compound’s role in the protodeboronation of pinacol boronic esters suggests it may influence pathways involving these esters .
Pharmacokinetics
Its derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been applied for ester synthesis and as an enantiodifferentiating coupling reagent , suggesting potential bioavailability.
Result of Action
The catalytic protodeboronation of alkyl boronic esters by 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine results in the formation of valuable building blocks in organic synthesis .
properties
IUPAC Name |
2-chloro-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-10-5-2-6-11-16)23-20(25-21)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCJJONRMPERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine | |
CAS RN |
1689576-03-1 | |
Record name | 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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